molecular formula C13H24N2O6*C12H23N B613708 N-Boc-3-(Boc-amino)-D-alanine CAS No. 159652-30-9

N-Boc-3-(Boc-amino)-D-alanine

Cat. No. B613708
CAS RN: 159652-30-9
M. Wt: 304,34*181,32 g/mole
InChI Key:
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Description

N-Boc-3-(Boc-amino)-D-alanine is a compound that has gained significant attention in the field of organic chemistry. It is a derivative of D-alanine and is widely used in the synthesis of peptides and other organic compounds.

Scientific Research Applications

Solid Phase Synthesis of Polyamides

The solid phase synthesis methodology utilizes N-Boc-3-(Boc-amino)-D-alanine and related compounds for the preparation of sequence-specific DNA binding polyamides. These polyamides, containing N-methylimidazole and N-methylpyrrole amino acids, demonstrate high stepwise coupling yields and are significant for analyzing DNA binding affinity and sequence specificity (Baird & Dervan, 1996).

Synthesis of α-Alkyl-β-(sec-Amino)alanines

This compound is instrumental in the synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines through cyclization and ring opening reactions. This methodology provides a convenient route to optically pure α-alkyl-β-(sec-amino)alanines, serving as non-protein amino acids for further applications (Olma, Lasota, & Kudaj, 2011).

Selective Nitrolytic Deprotection

Selective nitrolytic deprotection techniques involving this compound and its derivatives offer a method to deprotect N-Boc-amines and N-Boc-amino acids efficiently. This approach is notable for preserving the configuration of substrates and demonstrates remarkable selectivity, particularly useful in peptide synthesis (Strazzolini, Melloni, & Giumanini, 2001).

Molecular Discrimination by Self-Assembled Capsules

Research involving this compound derivatives explores their molecular discrimination capabilities when bound to self-assembled cylindrical capsules. This study, using NMR spectroscopy and computational modeling, has implications for understanding the molecular recognition and binding affinities of protected amino acid esters (Hayashida, Šebo, & Rebek, 2002).

Synthesis of Chiral Amino Acid Derivatives

This compound is also used in the synthesis of chiral amino acid derivatives, which are essential for developing cationic methacrylate polymers. These polymers, containing amino acid-based chiral monomers, demonstrate controlled synthesis, molecular weight, and pH responsiveness, highlighting their potential in biotechnological applications (Kumar, Roy, & De, 2012).

Mechanism of Action

Target of Action

N-Boc-3-(Boc-amino)-D-alanine is a versatile building block used in the synthesis of various drugs and bioactive compounds . .

Mode of Action

It’s known that this compound is used in the synthesis of various drugs and bioactive compounds, suggesting that its interaction with its targets and the resulting changes would depend on the specific compound it is used to synthesize .

Biochemical Pathways

It has been shown to be used in the synthesis of active anti-hiv arginine-adenosine compounds targeting the viral tar rna sequence . This suggests that it may play a role in the biochemical pathways related to HIV replication.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific drug or bioactive compound it is used to synthesize. For instance, when used in the synthesis of active anti-HIV arginine-adenosine compounds, it may contribute to the inhibition of HIV replication .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound would likely depend on the specific conditions under which the synthesis reactions it is involved in are carried out. For instance, factors such as temperature, pH, and solvent used could potentially affect the efficiency of the synthesis reactions .

properties

IUPAC Name

(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZLUXXCXDIIOK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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